molecular formula C10H18O2 B6252796 2-cycloheptylpropanoic acid CAS No. 178804-34-7

2-cycloheptylpropanoic acid

Cat. No.: B6252796
CAS No.: 178804-34-7
M. Wt: 170.2
InChI Key:
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Description

2-Cycloheptylpropanoic acid is an organic compound with the molecular formula C10H18O2 It is characterized by a cycloheptyl group attached to the second carbon of a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cycloheptylpropanoic acid typically involves the alkylation of cycloheptane with a suitable propanoic acid derivative. One common method is the reaction of cycloheptane with 2-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the cycloheptyl ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted cycloheptyl derivatives.

Scientific Research Applications

2-Cycloheptylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of metabolic pathways involving cycloheptyl derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cycloheptylpropanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cycloheptyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanepropanoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    Cyclopentanepropanoic acid: Contains a cyclopentyl group.

    Cyclooctanepropanoic acid: Contains a cyclooctyl group.

Uniqueness

2-Cycloheptylpropanoic acid is unique due to the presence of the seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes

Properties

CAS No.

178804-34-7

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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